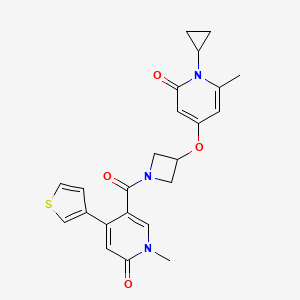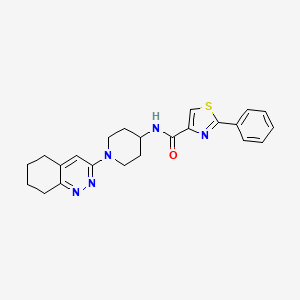![molecular formula C15H19ClN6 B2842289 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine CAS No. 2380171-88-8](/img/structure/B2842289.png)
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine works by inhibiting the activity of JAK enzymes, which play a key role in the immune response. By inhibiting JAK enzymes, this compound reduces the production of inflammatory cytokines and other immune system signaling molecules, thereby reducing inflammation and the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing the symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. It has also been shown to have a favorable safety profile in clinical trials. However, its long-term effects on the immune system are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK enzymes in the immune response. However, its high potency and selectivity may also limit its usefulness in certain experimental settings.
Orientations Futures
There are several areas of research that could benefit from further study of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine. These include:
1. Further exploration of its potential therapeutic applications in other autoimmune diseases.
2. Investigation of its long-term effects on the immune system.
3. Development of more selective JAK inhibitors with improved safety profiles.
4. Study of the mechanisms underlying its selectivity for JAK enzymes.
5. Exploration of its potential use in combination with other immunomodulatory agents.
In conclusion, this compound is a promising small molecule inhibitor of JAK enzymes with potential therapeutic applications in autoimmune diseases. Further research is needed to fully understand its mechanism of action, long-term effects, and potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine involves several steps starting from commercially available starting materials. The key step involves the coupling of 5-ethyl-6-methylpyrimidine with 4-(5-chloropyrimidin-2-yl)piperazine in the presence of a coupling reagent. The resulting intermediate is then subjected to various functionalization steps to yield the final product.
Applications De Recherche Scientifique
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. In addition, it has also been studied for its potential in the treatment of other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6/c1-3-13-11(2)19-10-20-14(13)21-4-6-22(7-5-21)15-17-8-12(16)9-18-15/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJMETYRZWNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=C(C=N3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


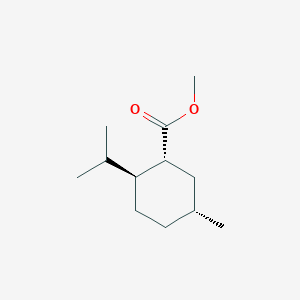
![[1-(Methoxymethyl)cyclopentyl]methanol](/img/structure/B2842209.png)

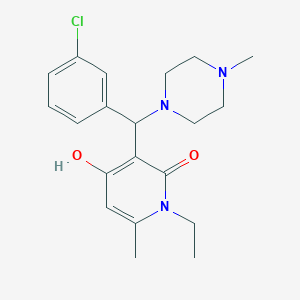
![2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842215.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2842218.png)
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842219.png)
![4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842220.png)
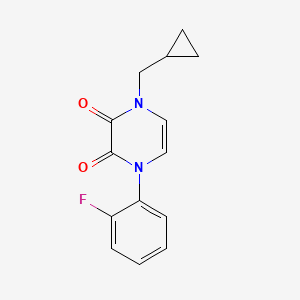
![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)
